molecular formula C12H12O2 B13563469 Methyl4-(but-3-yn-1-yl)benzoate

Methyl4-(but-3-yn-1-yl)benzoate

Cat. No.: B13563469
M. Wt: 188.22 g/mol
InChI Key: OMAFVRRPTNKCSR-UHFFFAOYSA-N
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Description

Methyl 4-(but-3-yn-1-yl)benzoate is an aromatic ester characterized by a benzoate backbone substituted at the para position with a but-3-yn-1-yl group (a four-carbon alkyne chain). Its structure comprises a methyl ester (–COOCH₃) and an alkyne (–C≡C–CH₂–) substituent, conferring unique physicochemical and reactivity properties.

Synthesis typically involves esterification or substitution reactions. For example, describes the synthesis of structurally related diazirine-containing benzoates via multi-step protocols, while highlights the use of silyl-protected alkynes in benzoate derivatives.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 4-but-3-ynylbenzoate

InChI

InChI=1S/C12H12O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h1,6-9H,4-5H2,2H3

InChI Key

OMAFVRRPTNKCSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC#C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Type Advantages Limitations
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, base, propargyl derivative Cross-coupling High yield, mild conditions Requires expensive catalysts
Wittig/Olefination + Epoxidation Phosphonium ylide, peracids, sulfonyl hydrazine Multi-step functionalization Structural diversity, regioselective Multi-step, longer reaction time
Enolate Aldol-Type Condensation Strong base, acetone, methyl 4-formylbenzoate Condensation + oxidation Metal-free, one-pot possibility Requires careful control of conditions

Research Findings and Notes

  • The Sonogashira coupling is the most straightforward and widely used method for preparing methyl 4-(but-3-yn-1-yl)benzoate, offering good yields and scalability.
  • The Wittig-based multi-step route allows for the synthesis of complex intermediates and is useful when additional functionalization is required on the side chain.
  • Enolate chemistry provides a metal-free alternative but demands precise control over reaction conditions to avoid side reactions.
  • Epoxidation steps in the multi-step routes utilize common oxidizing agents such as hydrogen peroxide, peracetic acid, or perbenzoic acid, typically at elevated temperatures (50–90 °C) in alcoholic solvents.
  • The ester group is generally preserved throughout the reactions or reinstalled via acid-catalyzed esterification to maintain the methyl benzoate functionality.
  • Purification is commonly achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(but-3-yn-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-(but-3-yn-1-yl)benzoic acid or 4-(but-3-yn-1-yl)benzaldehyde.

    Reduction: Formation of 4-(but-3-en-1-yl)benzoate or 4-(butyl)benzoate.

    Substitution: Formation of various substituted methyl 4-(but-3-yn-1-yl)benzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(but-3-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(but-3-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The but-3-yn-1-yl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The para-substituent on the benzoate ring significantly influences molecular properties. Key comparisons include:

Compound Substituent Key Properties Reference
Methyl 4-(but-3-yn-1-yl)benzoate But-3-yn-1-yl (–C≡C–CH₂–) High reactivity in alkyne-based click chemistry; NMR δ 3.93 (s, –OCH₃)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazinyl-phenethylamino Enhanced π-π stacking; potential pharmacological activity
Methyl 4-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoate Diazirine-ethoxy Photoaffinity labeling utility; NMR δ 6.16 (t, diazirine proton)
4-(Trimethylsilyl)but-3-yn-1-yl benzoate (S7) Trimethylsilyl-protected alkyne Stabilized alkyne for controlled reactivity; distinct ${}^{1}$H NMR shifts
Methyl 4-nitrophenylbenzoate Nitro (–NO₂) Electron-withdrawing effect; higher acidity (pKa ~1.5)

Key Observations :

  • Alkyne vs. Aromatic Substituents : The alkyne group in Methyl 4-(but-3-yn-1-yl)benzoate enables click chemistry, whereas pyridazinyl or isoxazolyl groups () enhance binding to biological targets .
  • Silyl Protection : The trimethylsilyl group in S7 () stabilizes the alkyne, contrasting with the unprotected alkyne in the target compound, which is more reactive .

Toxicity and Degradation

  • Alkyl Benzoates () : Methyl and ethyl benzoates exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats). The but-3-yn-1-yl group may introduce neurotoxic or irritant properties, though specific data are lacking .
  • Microbial Degradation () : Benzoate pathways in Rhodococcus sp. degrade aromatic rings. The alkyne substituent may hinder enzymatic cleavage compared to simpler alkyl or nitro groups .

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